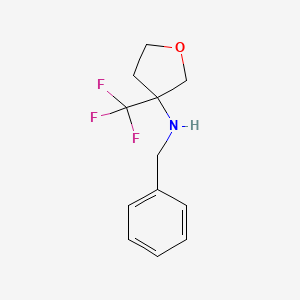
Tert-butyl 2-(2-bromoethoxy)benzoate
Vue d'ensemble
Description
Tert-butyl 2-(2-bromoethoxy)benzoate is a synthetic compound that is widely used in the field of science and industry for various applications. It is a synthetic intermediate useful for pharmaceutical synthesis .
Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(2-bromoethoxy)benzoate is C13H17BrO3 . Its molecular weight is 301.18 g/mol . The InChI code is 1S/C13H17BrO3/c1-13(2,3)17-12(15)10-6-4-5-7-11(10)16-9-8-14/h4-7H,8-9H2,1-3H3 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Hetero-Cope Rearrangement for Synthesis of Stable Free Radicals
The hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine leads to ortho-bromoaniline, which is then converted to a highly water-soluble nitroxide, potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This compound demonstrates significant persistence in water at pH 1, indicating stability and potential for various applications in chemical synthesis and possibly as a stable free radical in chemical research (L. Marx & A. Rassat, 2002).
Synthetic Applications in Organic Chemistry
Tert-butyl benzoates, including tert-butyl 2-(2-bromoethoxy)benzoate, can be converted into derivatives with a 1,4-disubstitution pattern on aromatics through a sequence involving organometallic species addition to cross-conjugated cyclohexadienone followed by allylic oxidation and decarboxylative aromatization. This method has been applied in the synthesis of antimicrobial compounds, demonstrating the compound's utility in complex organic synthesis (Rajesh Sunasee & D. Clive, 2008).
Oxidative Self-Coupling to Synthesize Benzylic Esters
Tert-butyl 2-(2-bromoethoxy)benzoate can undergo oxidative self-coupling mediated by TBAI (Tetra-n-butylammonium iodide) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant under solvent-free conditions, leading to the synthesis of benzyl benzoates. This process provides a new pathway toward synthesizing benzylic esters from benzyl bromides, including those with electron-donating and withdrawing groups, indicating the versatility of tert-butyl 2-(2-bromoethoxy)benzoate in organic synthesis (D. Saberi & H. Hashemi, 2018).
Chemical Stability and Reactivity
Stability in Peroxide Formations
Tert-butyl 2-(2-bromoethoxy)benzoate's structural analogs, such as tert-butyl peroxy benzoate, have been studied for their exothermic decomposition and thermal kinetics, providing insights into their stability and reactivity. Such studies are crucial for understanding the safety and handling of these compounds, especially in industrial applications and chemical syntheses involving peroxides (A. Hordijk & J. J. D. Groot, 1986).
Role in Polymerization Initiators
The tert-butoxy radical, related to tert-butyl esters including tert-butyl 2-(2-bromoethoxy)benzoate, has been used as an initiator for polymerization processes. Studies on the use of tert-butoxy radicals in initiating polymerization and analyzing the resulting polymers provide valuable information on the utility of tert-butyl esters in polymer science (J. K. Allen & J. C. Bevington, 1961).
Propriétés
IUPAC Name |
tert-butyl 2-(2-bromoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)10-6-4-5-7-11(10)16-9-8-14/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNMBDVIHMFPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-bromoethoxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1448476.png)
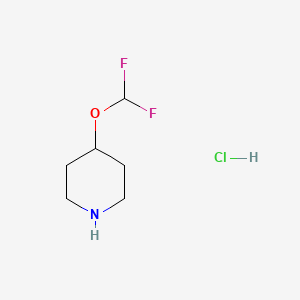
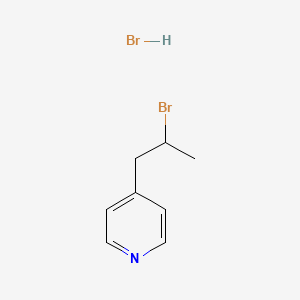
![3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine](/img/structure/B1448482.png)
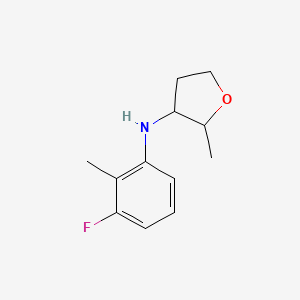
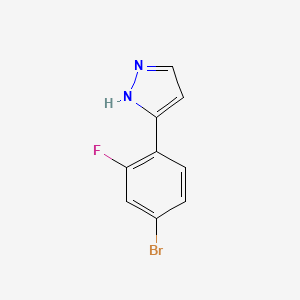
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)
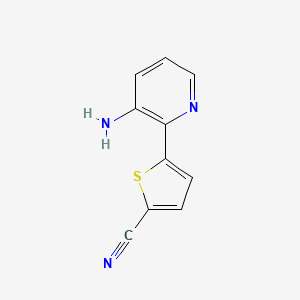
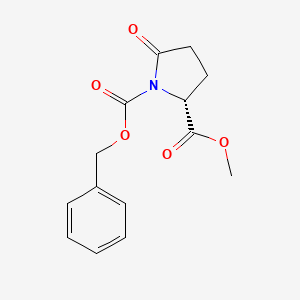

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)
![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)
